![molecular formula C13H17ClN2O B6297453 6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride CAS No. 2306264-96-8](/img/structure/B6297453.png)

6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

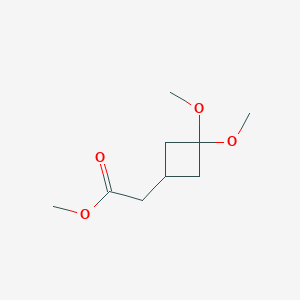

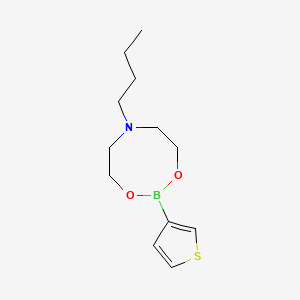

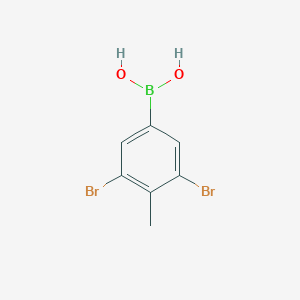

“6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride” is a unique chemical compound. It belongs to the class of spirocyclic compounds, which are known for their significant biological activities . The empirical formula of this compound is C14H18ClNO .

Synthesis Analysis

The synthesis of similar spirocyclic compounds involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate . The key intermediate 1’-methylspiro[indoline-3,4’-piperidine] reacts with benzenesulfonyl chloride under alkaline conditions to obtain its derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a spiro[indoline-3,4’-piperidine] core. The SMILES string for this compound is CC1=CC2=C(C=C1)OC3(CCNC3)C=C2.Cl .Chemical Reactions Analysis

Spirocyclic compounds like this one can be switched by a number of external stimuli, including light, temperature, pH, presence of metal ions, and mechanical stress . The transformation of these molecules can be initiated by electromagnetic irradiation and changes in temperature, pH, redox potential, and polarity of a medium .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 251.75 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

c-Met/ALK Inhibition for Antitumor Activity

A novel series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including a compound closely related to 6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride, were designed, synthesized, and tested for their pharmacological and antitumor properties. One compound, identified as a potent, highly selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitor, showed significant inhibition of c-Met phosphorylation in vivo and demonstrated notable tumor growth inhibition in human gastric carcinoma xenograft models (Jingrong Li et al., 2013).

Antiproliferative Activities Against Cancer Cell Lines

Spirocyclic indoline compounds, including derivatives of 6-Methylspiro[indoline-3,4-piperidine]-2-one, have shown significant biological activities. Recent studies focused on synthesizing novel derivatives evaluated for their antiproliferative activities against various cancer cell lines. Certain derivatives exhibited good antiproliferative activities, with notable potency against specific cell lines, highlighting their potential as anti-tumor agents (Junjian Li et al., 2020).

Synthesis of Spiro[indoline-3,4'-pyridin]-2-yl)carbamates

Research has developed synthetic strategies to access spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives via AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides. This method efficiently captures in situ generated spiroindoleninium intermediates with carbamates, leading to the diastereoselective synthesis of spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives, showcasing the versatility of spirocyclic indoline scaffolds in chemical synthesis (Guoduan Liang et al., 2020).

Green Corrosion Inhibitors

In a unique application outside of pharmacology, spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, structurally related to this compound, have been investigated as novel classes of green corrosion inhibitors for mild steel in hydrochloric acid medium. These studies illustrate the compound's potential in industrial applications, demonstrating a successful blend of organic synthesis and materials science (N. Gupta et al., 2018).

Safety and Hazards

Orientations Futures

Spirocyclic compounds like “6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride” are becoming key building blocks for drug discovery due to their significant biological activities . Future research may focus on developing efficient methods to prepare these compounds and exploring their potential applications in various fields such as smart material production, molecular electronics, nanomachinery, sensing of environmental and biological molecules, and photopharmacology .

Propriétés

IUPAC Name |

6-methylspiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-9-2-3-10-11(8-9)15-12(16)13(10)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWPXDLWHASWNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)

![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)